molecular formula C15H16F3N5O B2381349 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1796966-43-2

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No. B2381349
CAS RN: 1796966-43-2
M. Wt: 339.322
InChI Key: WXDISJURLOJYJC-UHFFFAOYSA-N
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Description

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of kinase inhibitors, which target specific enzymes involved in cellular signaling pathways.

Scientific Research Applications

Supramolecular Chemistry

A significant application of ureidopyrimidinones, closely related to the queried compound, involves their strong dimerization capabilities via quadruple hydrogen bonding. This property is crucial for developing supramolecular assemblies. The study by F. H. Beijer et al. (1998) elucidates how 6-Methyl-2-butylureidopyrimidone dimerizes in solid state and solution, showcasing the potential for building complex molecular structures through hydrogen bonding mechanisms (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).

Synthetic Organic Chemistry

In synthetic chemistry, compounds containing the trifluoromethyl group, similar to the one in the query, serve as precursors for synthesizing various heterocyclic compounds. L. Sokolenko et al. (2017) demonstrated the use of CF3S(O)n-containing enaminones, related to the core structure of the queried compound, in producing pyrimidine-4(3H)-ones. This research highlights the versatility of such compounds in synthesizing novel heterocyclic structures with potential applications in medicinal chemistry and material science (Sokolenko et al., 2017).

Medicinal Chemistry

Although excluding direct references to drug use and side effects, the structural motifs found in the queried compound are integral to the development of new therapeutic agents. The study by Jian Feng et al. (2020) on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, sharing a similar urea functional group, showcases the potential anticancer activity of such compounds. This research underscores the importance of urea derivatives in designing compounds with significant biological activities (Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, & Hu, 2020).

properties

IUPAC Name

1-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N5O/c1-23(2)13-19-7-6-12(21-13)9-20-14(24)22-11-5-3-4-10(8-11)15(16,17)18/h3-8H,9H2,1-2H3,(H2,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDISJURLOJYJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)CNC(=O)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

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